molecular formula C8H8F3NO2 B1441229 4-Methoxy-3-(trifluoromethoxy)aniline CAS No. 647855-21-8

4-Methoxy-3-(trifluoromethoxy)aniline

Cat. No. B1441229
CAS RN: 647855-21-8
M. Wt: 207.15 g/mol
InChI Key: SUHKHUKMTRYZOA-UHFFFAOYSA-N
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Description

4-Methoxy-3-(trifluoromethoxy)aniline is a chemical compound with the molecular formula C8H8F3NO2 and a molecular weight of 207.15 . It is also known as 4-amino-2-trifluoromethoxyanisole . This compound is commonly used as a substrate in organic synthesis for studying amine/aniline-related reactions .


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the use of sodium ferrate and sodium bromide as auxiliary reaction mixtures, heated to 95°C for 4 hours. Sodium amide is then added, and the temperature is raised to 155°C, with the reaction pressure raised to 4 atm, and the reaction is continued for 10 hours .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8F3NO2/c1-13-6-3-2-5(12)4-7(6)14-8(9,10)11/h2-4H,12H2,1H3 . The SMILES string is COC1=C(C=C(C=C1)N)OC(F)(F)F .


Chemical Reactions Analysis

This compound has been used in the synthesis of side-group liquid-crystalline polymethacrylates with fluorine-containing mesogens, derivatives of 3-(quinolin-3-yl)acrylates, and a series of novel Schiff bases, via condensation with pyridinecarboxaldehydes in the presence of molecular sieves .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a density of 1.32 g/mL at 20°C . The boiling point is 73-75°C at 10 mmHg .

Scientific Research Applications

Understanding Lignin Acidolysis

T. Yokoyama's study delves into the acidolysis of lignin, highlighting the significance of the γ-hydroxymethyl group and confirming the existence of a hydride transfer mechanism in benzyl-cation-type intermediates. This research presents the potential applications of 4-Methoxy-3-(trifluoromethoxy)aniline in lignin acidolysis processes, which could revolutionize biomass conversion technologies and sustainable chemical production. Read more.

Ionic Liquids Phase Behavior

Zoran P. Visak and colleagues explore the phase behavior of ionic liquids with various solutes, including the effects of cation and anion types on solubility. This research indicates the potential of this compound as a solute in designing new ionic liquid mixtures for applications in separation technologies and solvent systems. Read more.

Analgesic Applications of Methoxyflurane

K. Porter and associates review the use of methoxyflurane, a related compound, in pain management, suggesting the relevance of exploring similar methoxy-aniline derivatives for medical applications. Although focusing on methoxyflurane, this context emphasizes the importance of understanding the pharmacological properties of methoxy-substituted anilines. Read more.

Food Safety and Antioxidants

Hongxia Liao, Mengting Zhu, and Yi Chen review the occurrence and mitigation strategies of 4-Hydroxy-2-nonenal (4-HNE) in food products. This research underscores the potential of exploring methoxy-aniline derivatives as antioxidants in food preservation and safety. Read more.

Lignin Oxidation to Aromatic Aldehydes

V. Tarabanko and N. Tarabanko discuss catalytic oxidation of lignins into aromatic aldehydes, emphasizing the efficiency and selectivity of this process. This study suggests potential applications of this compound in the catalytic conversion of lignin, offering insights into sustainable chemical synthesis. Read more.

Safety and Hazards

This compound is considered hazardous. It is toxic if swallowed, fatal in contact with skin, causes skin irritation, causes serious eye damage, may cause respiratory irritation, and may cause damage to organs through prolonged or repeated exposure .

Future Directions

4-Methoxy-3-(trifluoromethoxy)aniline is a valuable compound in the field of organic synthesis. It has been used in the synthesis of various compounds, including anticancer agents and antitumor medicaments . It is also a precursor for synthesising substituted bicyclic heterocycles, including quinolines, benzotriazoles and benzimidazoles analogues . These applications are particularly relevant to the development of active pharmaceutical ingredients (APIs), showing strong antitumor and antiviral activities .

Mechanism of Action

Target of Action

It is known that the compound is used in the synthesis of various pharmaceutical ingredients , suggesting that it may interact with a variety of biological targets.

Mode of Action

It is known to be used in the synthesis of various compounds , indicating that it likely undergoes chemical reactions to interact with its targets. More research is needed to fully understand its interactions and the resulting changes.

Biochemical Pathways

It is used in the synthesis of various pharmaceutical ingredients , suggesting that it may influence a range of biochemical pathways

Result of Action

As it is used in the synthesis of various pharmaceutical ingredients , it is likely to have a range of effects at the molecular and cellular level

properties

IUPAC Name

4-methoxy-3-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO2/c1-13-6-3-2-5(12)4-7(6)14-8(9,10)11/h2-4H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUHKHUKMTRYZOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10720323
Record name 4-Methoxy-3-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10720323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

647855-21-8
Record name 4-Methoxy-3-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10720323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 4-nitro-2-trifluoromethoxyanisole (500 mg, 2.11 mmol) in MeOH (8.0 mL) at room temperature was added aqueous HCl solution (1.0 mL, 3.0 M) followed by 10% Pd/C (80 mg). The reaction mixture was stirred under H2 atmosphere for 17 h, filtered through a pad of celite and concentrated to give 4-amino-2-trifluoromethoxyanisole as a hydrochloride salt (500 mg). The product was used without further purification.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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